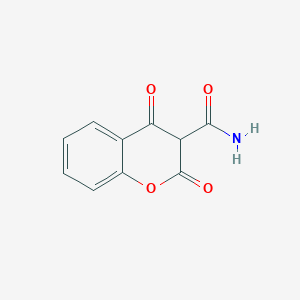
2,4-dioxo-3-chromanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dioxo-3-chromanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of chromanones, which are known for their diverse biological activities. The purpose of
Mecanismo De Acción
The mechanism of action of 2,4-dioxo-3-chromanecarboxamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, 2,4-dioxo-3-chromanecarboxamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
2,4-dioxo-3-chromanecarboxamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2,4-dioxo-3-chromanecarboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dioxo-3-chromanecarboxamide in lab experiments is its high yield and purity. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 2,4-dioxo-3-chromanecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4-dioxo-3-chromanecarboxamide. One potential direction is the development of new drugs based on this compound. Several studies have reported the potential use of 2,4-dioxo-3-chromanecarboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another potential direction is the study of the structure-activity relationship of this compound, which may provide insights into the design of new compounds with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dioxo-3-chromanecarboxamide and its potential applications in various fields.
Conclusion:
In conclusion, 2,4-dioxo-3-chromanecarboxamide is a chemical compound that exhibits a wide range of biological activities and has potential applications in various fields. The synthesis of this compound can be achieved through several methods, and it has been studied extensively for its potential use in medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2,4-dioxo-3-chromanecarboxamide can be achieved through several methods, including the reaction of 2-hydroxyacetophenone with malonic acid in the presence of acetic anhydride and concentrated sulfuric acid. Another method involves the reaction of 2-hydroxyacetophenone with malonic acid in the presence of ammonium acetate and acetic anhydride. The yield of this compound is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2,4-dioxo-3-chromanecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Several studies have also reported the potential use of 2,4-dioxo-3-chromanecarboxamide as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
2,4-dioxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-9(13)7-8(12)5-3-1-2-4-6(5)15-10(7)14/h1-4,7H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJIDSCJVCUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxochromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

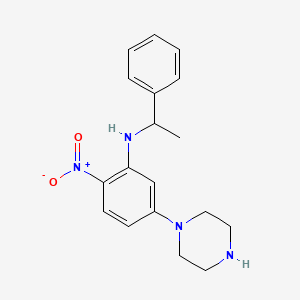
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)

![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)
![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)
![2-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895881.png)
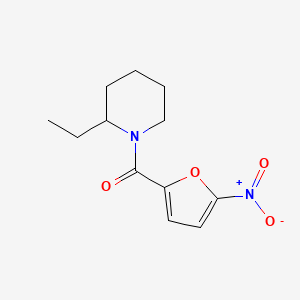
![N-[2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4895894.png)
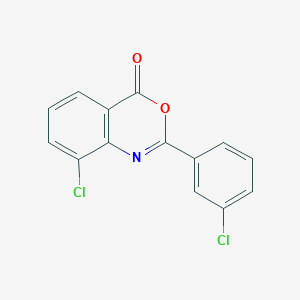
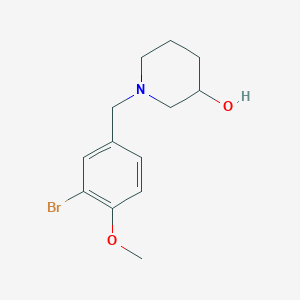
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)